N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a thiophene ring, an imidazole ring, and a sulfonamide group
Mechanism of Action
Mode of Action
Many thiophene and imidazole derivatives are known to interact with their targets in a way that modulates the target’s activity .
Biochemical Pathways
Many thiophene and imidazole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
Many thiophene and imidazole derivatives are designed to have effective pharmacodynamic and pharmacokinetic properties .
Result of Action
Many thiophene and imidazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and imidazole intermediates. One common method involves the following steps:
Synthesis of 5-acetylthiophene: This can be achieved through the Friedel-Crafts acylation of thiophene using acetyl chloride and aluminum chloride as a catalyst.
Preparation of the imidazole intermediate: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the sulfonamide linkage: The final step involves the reaction of the imidazole intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted thiophene and imidazole derivatives.
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 5-bromo-2-acetylthiophene share the thiophene ring structure.
Imidazole Derivatives: Compounds such as 1-isopropyl-1H-imidazole-4-sulfonamide and 2-methyl-1H-imidazole-4-sulfonamide are structurally related.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-10(2)17-8-14(15-9-17)22(19,20)16-7-6-12-4-5-13(21-12)11(3)18/h4-5,8-10,16H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUQOGNDGJMJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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